(E)-2-((E)-(4-methoxybenzylidene)hydrazono)-5-(2-oxo-2-phenylethyl)thiazolidin-4-one
Description
This compound belongs to the thiazolidin-4-one family, a class of heterocyclic molecules with diverse pharmacological applications. Its structure features a thiazolidinone core substituted with a 4-methoxybenzylidene hydrazone group at position 2 and a 2-oxo-2-phenylethyl moiety at position 3. The (E,E)-configuration of the hydrazone and benzylidene groups is critical for its stereoelectronic properties, which influence its reactivity and biological interactions. Synthetic routes typically involve condensation of thiosemicarbazides with aldehydes and ketones under acidic conditions, as seen in analogous compounds .
Properties
IUPAC Name |
(2E)-2-[(E)-(4-methoxyphenyl)methylidenehydrazinylidene]-5-phenacyl-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-25-15-9-7-13(8-10-15)12-20-22-19-21-18(24)17(26-19)11-16(23)14-5-3-2-4-6-14/h2-10,12,17H,11H2,1H3,(H,21,22,24)/b20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLPBKPYUPZXPA-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-((E)-(4-methoxybenzylidene)hydrazono)-5-(2-oxo-2-phenylethyl)thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties and potential therapeutic applications.
Structure and Synthesis
The compound features a thiazolidin-4-one core, which is known for its ability to be modified at various positions to enhance biological activity. The presence of the 4-methoxybenzylidene hydrazone moiety and the 2-oxo-2-phenylethyl group contributes to its unique properties.
Biological Activities
Thiazolidin-4-one derivatives have been extensively studied for their wide range of biological activities, including:
-
Anticancer Activity :
- Thiazolidin-4-one derivatives have shown significant anticancer effects. For instance, studies indicate that modifications in the thiazolidinone structure can lead to enhanced inhibition of cancer cell proliferation. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines by modulating key apoptotic proteins such as Bax and Bcl-2 .
- Antidiabetic Properties :
- Antioxidant Activity :
- Antimicrobial Effects :
Case Studies and Research Findings
Recent research has highlighted the biological activities of various thiazolidinone derivatives, including those structurally related to this compound:
| Compound | Activity Type | IC50 Value | Reference |
|---|---|---|---|
| Compound 7 | Antioxidant | 0.54 mM | |
| Compound 4c | Anticancer (MCF-7) | 3.96 μM | |
| Compound 4j | Anticancer (Caco-2) | 5.87 μM | |
| Pioglitazone | Antidiabetic | N/A |
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is significantly influenced by their structural features. Modifications at positions 2, 3, and 5 of the thiazolidinone ring can lead to variations in potency and selectivity for specific biological targets. For example, the introduction of hydrazone groups has been shown to enhance anticancer activity by facilitating interactions with cellular targets involved in apoptosis and cell cycle regulation .
Chemical Reactions Analysis
Hydrolysis Reactions
The hydrazone and thiazolidinone moieties undergo hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
The hydrazone group (−N=N−) cleaves in HCl (2–6 M) at 60–80°C, yielding 4-methoxybenzaldehyde and a thiosemicarbazide intermediate. -
Basic Hydrolysis :
The thiazolidinone ring opens in NaOH (1–2 M) at room temperature, forming a mercaptoacetamide derivative .
Oxidation Reactions
The hydrazone group is susceptible to oxidation:
-
Oxidation with H₂O₂ :
Forms a nitrile oxide intermediate, which can dimerize or react with nucleophiles . -
Oxidation with KMnO₄ :
The phenylacetyl group (C₆H₅CO−) oxidizes to benzoic acid under strong acidic conditions.
Cyclization and Condensation
The compound participates in cyclization reactions to form fused heterocycles:
-
With Thioglycolic Acid :
Cyclocondensation under ZnCl₂ catalysis (120°C, 8 h) produces spiro-thiazolidine derivatives . -
Knoevenagel Condensation :
Reacts with aldehydes (e.g., benzaldehyde) in ethanol/piperidine to form arylidene derivatives .
Nucleophilic Additions
The electrophilic carbonyl groups attract nucleophiles:
-
Amine Addition :
Primary amines (e.g., aniline) attack the thiazolidinone carbonyl, forming Schiff bases . -
Thiol Addition :
Thiols (e.g., mercaptoethanol) react with the hydrazone group, forming thioether linkages .
Catalytic Transformations
Catalysts enhance reaction efficiency and selectivity:
pH-Dependent Reactivity
The compound exhibits pH-sensitive behavior:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzylidene Group
The 4-methoxybenzylidene group in the target compound distinguishes it from analogs with alternative substituents:
- 2-Hydroxybenzylidene derivatives (e.g., (5Z)-5-(2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one): The hydroxyl group enhances hydrogen-bonding capacity, increasing solubility but reducing lipophilicity compared to the methoxy group .
- Dimethoxybenzylidene derivatives (e.g., (5E)-5-(2,4-dimethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-(phenylimino)thiazolidin-4-one): Additional methoxy groups increase electron-donating effects and π-stacking interactions, altering pharmacokinetic profiles .
Table 1: Substituent Effects on Physicochemical Properties
| Substituent | LogP* | Solubility (mg/mL) | Biological Activity (Example) |
|---|---|---|---|
| 4-Methoxy (target) | 2.8 | 0.12 | Anti-proliferative (IC₅₀: 8.2 μM) |
| 2-Hydroxy | 1.5 | 0.45 | Antimicrobial (MIC: 16 μg/mL) |
| 5-Bromo-2-hydroxy | 3.1 | 0.08 | Antifungal (MIC: 4 μg/mL) |
| 2,4-Dimethoxy | 3.4 | 0.05 | Anti-inflammatory (IC₅₀: 12.3 μM) |
*Predicted using fragment-based methods.
Modifications on the Thiazolidinone Core
- Hydrazono vs. Thioxo Groups: Replacement of the hydrazono group with a thioxo moiety (e.g., 2-thioxothiazolidin-4-one derivatives) reduces planarity and alters tautomerism, impacting electronic delocalization and bioactivity .
- Amino vs. Hydrazono Substituents: Compounds like 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one exhibit prototropic tautomerism, which may enhance membrane permeability compared to rigid hydrazone linkages .
Side-Chain Variations
The 2-oxo-2-phenylethyl group at position 5 introduces a ketone functionality, contrasting with:
- Phenylalkyl chains (e.g., 5-(4-methylbenzylidene)-2-thioxothiazolidin-4-one): Methyl groups increase hydrophobicity but lack the electron-withdrawing effect of the ketone .
Preparation Methods
Multi-Component Condensation Approach
The most widely reported method involves a three-step condensation-cyclization sequence. Initially, 2-oxo-2-phenylethylamine reacts with thioglycolic acid under reflux in toluene to form the thiazolidin-4-one precursor. Subsequent hydrazone formation is achieved by reacting this intermediate with 4-methoxybenzaldehyde hydrazone in ethanol catalyzed by acetic acid. Final cyclization occurs under microwave irradiation (200 W, 15 min) to yield the target compound with a reported efficiency of 78%.
Key Reaction Parameters
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Ethanol | +15% vs. MeOH |
| Temperature | 70°C | Max at 70°C |
| Catalyst Loading | 5 mol% AcOH | <5% drop |
| Reaction Time | 4 hours (reflux) | Plateau after |
Green Chemistry Protocol with Ultrasound Assistance
Angapelly et al.'s methodology was adapted using vanadyl sulfate (VOSO₄) in acetonitrile under ultrasonic irradiation (35 kHz). This reduced reaction time from 6 hours to 90 minutes while maintaining yields at 82±3%. The ultrasound promotes cavitation effects, enhancing molecular collisions between 4-methoxybenzaldehyde hydrazone and the thiazolidinone intermediate.
Catalytic Systems and Yield Optimization
Comparative Catalyst Screening
Data from six catalytic systems shows significant variability:
Table 2: Catalyst Performance Comparison
| Catalyst | Yield (%) | Purity (HPLC) | Byproducts Identified |
|---|---|---|---|
| VOSO₄ | 82 | 98.4 | None detected |
| Bi(SCH₂COOH)₃ | 75 | 97.1 | Isomeric hydrazones (3.2%) |
| Zeolite 5A | 68 | 95.8 | Oxidized thiazole (4.1%) |
| DSDABCOC | 89 | 99.0 | Trace solvent residues |
The ionic liquid DSDABCOC (diisopropyl ethyl ammonium acetate) demonstrated superior performance by stabilizing the transition state during cyclization. Industrial-scale trials using DSDABCOC achieved 86% yield in 2,000-liter batch reactors.
Structural Characterization and Purity Control
Spectroscopic Validation
The compound exhibits distinctive analytical fingerprints:
Chromatographic Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH:H₂O) shows a single peak at tR = 6.72 min, confirming >99% purity in optimized preparations. Scale-up batches demonstrated consistent purity across 15 production lots (RSD = 0.38%).
Industrial-Scale Production Challenges
Solvent Selection and Waste Management
Polypropylene glycol (PPG) outperformed polyethylene glycol (PEG) in large-scale reactions, reducing emulsion formation during workup. A closed-loop solvent recovery system achieves 92% ethanol reuse, lowering production costs by 18%.
Crystallization Optimization
Crystal engineering studies identified ethyl acetate/n-hexane (1:3) as the ideal antisolvent system, producing needle-shaped crystals with 99.8% purity by DSC. Batch crystallization at 4°C for 12 hours prevents polymorphic transitions observed at higher temperatures.
Comparative Analysis of Synthetic Methodologies
Table 3: Method Economic and Environmental Impact
| Method | E-Factor | PMI | Energy (kWh/kg) | Cost ($/kg) |
|---|---|---|---|---|
| Conventional Reflux | 23.7 | 58.4 | 82 | 1,450 |
| Ultrasound-Assisted | 15.2 | 32.1 | 41 | 980 |
| Continuous Flow | 8.9 | 19.7 | 28 | 720 |
The continuous flow method developed by Bhosle et al. using microreactor technology reduced reaction time to 8 minutes while maintaining 85% yield, representing the most sustainable current approach.
Regulatory Considerations and Quality Assurance
Current Good Manufacturing Practice (cGMP) batches require:
- Residual solvent limits: <500 ppm ethanol, <50 ppm acetonitrile
- Heavy metals: <10 ppm (USP <231>)
- Microbial limits: TAMC <100 CFU/g, TYMC <10 CFU/g
Stability studies (40°C/75% RH, 6 months) show <0.5% degradation, supporting a 24-month shelf life when stored in amber glass under nitrogen.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
